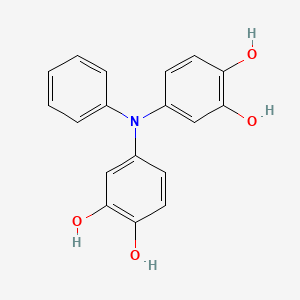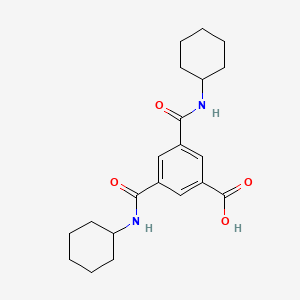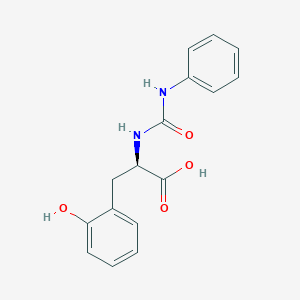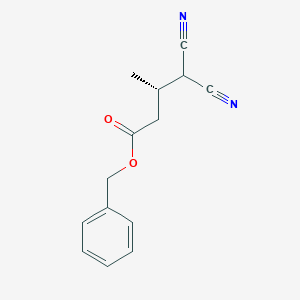![molecular formula C9H19N5O5 B14218152 (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid CAS No. 592465-34-4](/img/structure/B14218152.png)
(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydrazonoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the amino acid backbone, followed by the introduction of the hydrazonoyl group. Common reagents used in these reactions include amino acids, hydrazine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
化学反应分析
Types of Reactions
(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. The conditions for these reactions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity may allow it to target specific molecular pathways involved in diseases, making it a promising candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
作用机制
The mechanism of action of (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
(2S)-2,5-diamino-5-oxopentanoic acid: This compound shares the amino acid backbone but lacks the hydrazonoyl group.
2-[methanehydrazonoyl(methyl)amino]acetic acid: This compound contains the hydrazonoyl group but lacks the amino acid backbone.
Uniqueness
The uniqueness of (2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid lies in its combination of both amino and hydrazonoyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
592465-34-4 |
|---|---|
分子式 |
C9H19N5O5 |
分子量 |
277.28 g/mol |
IUPAC 名称 |
(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O3.C4H9N3O2/c6-3(5(9)10)1-2-4(7)8;1-7(3-6-5)2-4(8)9/h3H,1-2,6H2,(H2,7,8)(H,9,10);3H,2,5H2,1H3,(H,8,9)/t3-;/m0./s1 |
InChI 键 |
DZGPRJPVLVNQDK-DFWYDOINSA-N |
手性 SMILES |
CN(CC(=O)O)C=NN.C(CC(=O)N)[C@@H](C(=O)O)N |
规范 SMILES |
CN(CC(=O)O)C=NN.C(CC(=O)N)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)


![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)


![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
